molecular formula C16H16FN3O2S B7641229 N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B7641229
M. Wt: 333.4 g/mol
InChI Key: DBADPBHQPISLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the furo[2,3-d]pyrimidine class of compounds that have been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and suppress tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activities. This compound has been found to exhibit potent anti-cancer properties, making it a potential candidate for use in the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine. One potential direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action could lead to the development of more effective cancer drugs. Another potential direction is to explore the potential applications of this compound in other areas of research, such as inflammation and oxidative stress. Additionally, further studies could be conducted to optimize the synthesis method of this compound, making it easier to produce in large quantities.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine involves a multi-step process. The first step involves the condensation of 2-amino-4,5-dimethylfuro[2,3-d]pyrimidine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the corresponding amine. The amine is then reacted with sulfinyl chloride in the presence of a base to produce the final compound.

Scientific Research Applications

N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine has been found to exhibit potent biological activities that make it a potential candidate for use in various scientific research applications. One of the areas of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-10-11(2)22-16-14(10)15(19-9-20-16)18-7-8-23(21)13-6-4-3-5-12(13)17/h3-6,9H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBADPBHQPISLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NCCS(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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